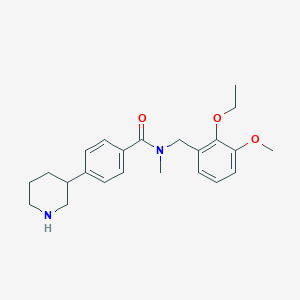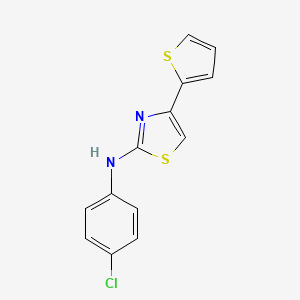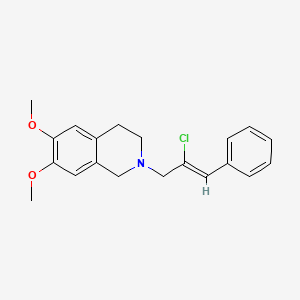![molecular formula C15H21N3O3 B5620177 (3S*,4S*)-4-propyl-1-[3-(2-pyrazinyl)propanoyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5620177.png)
(3S*,4S*)-4-propyl-1-[3-(2-pyrazinyl)propanoyl]-3-pyrrolidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazinecarboxylic acid derivatives, which are structurally related to the compound , involves complex reactions that can include the formation of supramolecular synthons through hydrogen bonding. These synthons are crucial for the self-assembly of these compounds in crystal structures. The recurrence of specific acid-pyridine heterodimers over more common acid-acid homodimers in the crystal structures of pyridine and pyrazine monocarboxylic acids is highlighted in these processes, showcasing the intricate balance of intermolecular forces during synthesis (Peddy Vishweshwar et al., 2002).
Molecular Structure Analysis
Molecular structure analysis of pyrazinecarboxylic acid derivatives reveals the critical role of hydrogen bonding in their structural organization. These compounds exhibit a variety of hydrogen bonding patterns, including O-H...N and C-H...O interactions, which are essential for the formation of stable crystal structures. The analysis of these interactions provides insights into the potential for crystal engineering strategies based on molecular features and supramolecular synthons (Peddy Vishweshwar et al., 2002).
Chemical Reactions and Properties
Pyrazinecarboxylic acid derivatives undergo various chemical reactions that highlight their reactivity and potential for further functionalization. For example, the transformation of pyrazole-3-carboxylic acid into amide and ester derivatives through reactions with different nucleophiles demonstrates the versatility of these compounds in chemical synthesis. These reactions not only expand the chemical diversity of pyrazinecarboxylic acid derivatives but also reveal their underlying chemical properties, such as the ability to form stable chelate rings and engage in intermolecular hydrogen bonding (İ. Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties of pyrazinecarboxylic acid derivatives, including their thermal stability and photoluminescence, are closely related to their molecular and crystal structures. The presence of specific hydrogen bonding patterns and supramolecular arrangements can significantly influence these properties, leading to materials with distinct thermal behaviors and luminescent characteristics. These findings are crucial for the development of new materials with tailored physical properties for various applications (Yu-Fang Wang et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
(3S,4S)-4-propyl-1-(3-pyrazin-2-ylpropanoyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-2-3-11-9-18(10-13(11)15(20)21)14(19)5-4-12-8-16-6-7-17-12/h6-8,11,13H,2-5,9-10H2,1H3,(H,20,21)/t11-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWKTPHHGKMDFR-DGCLKSJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1C(=O)O)C(=O)CCC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)CCC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4S*)-4-propyl-1-[3-(2-pyrazinyl)propanoyl]-3-pyrrolidinecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5620108.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5620109.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-yl}methanesulfonamide](/img/structure/B5620117.png)
![N-[(3S*,4R*)-1-(2,5-dimethyl-3-furoyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5620121.png)
![2-(2-methoxyethyl)-9-[(1-methyl-1H-indol-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620128.png)
![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5620129.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylpropanamide](/img/structure/B5620133.png)
![2-[{[(3R*,4R*)-1-(cyclobutylacetyl)-4-(hydroxymethyl)-3-pyrrolidinyl]methyl}(methyl)amino]ethanol](/img/structure/B5620152.png)
![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5620161.png)
![5-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5620166.png)

![2-ethyl-9-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620170.png)
